1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride
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Overview
Description
1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-diaminopyridine with 1,3-diketones in the presence of an acid catalyst. The reaction proceeds through a cyclization mechanism, forming the pyrazolo[3,4-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrazolo[3,4-c]pyridine ring.
Reduction: Reduced pyrazolo[3,4-c]pyridine derivatives.
Substitution: Alkylated or acylated pyrazolo[3,4-c]pyridine derivatives.
Scientific Research Applications
1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but different ring fusion.
1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine: Another isomer with a different ring fusion pattern.
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Contains an additional nitrogen atom in the ring system.
Uniqueness
1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to act as a versatile scaffold for drug development and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-6-7-3-4-9-5-8(7)11(2)10-6;/h9H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPBFZDWFGNZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1CCNC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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